molecular formula C26H24N2O3 B4024730 N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-phenylpropanamide

N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-3-phenylpropanamide

Cat. No.: B4024730
M. Wt: 412.5 g/mol
InChI Key: RFCCQJJHFAITGH-UHFFFAOYSA-N
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Description

HIF1-IN-3 is a potent inhibitor of hypoxia-inducible factor 1 (HIF-1), a transcription factor that plays a crucial role in cellular response to low oxygen levels. HIF-1 is composed of two subunits: hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 1 beta. The inhibition of HIF-1 is of significant interest in cancer research due to its role in promoting tumor survival and progression under hypoxic conditions .

Preparation Methods

The synthesis of HIF1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for HIF1-IN-3 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

HIF1-IN-3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

HIF1-IN-3 has a wide range of scientific research applications:

    Cancer Research: It is used to study the inhibition of HIF-1 in various cancer cell lines, providing insights into tumor growth and survival mechanisms under hypoxic conditions.

    Biology: It helps in understanding the role of HIF-1 in cellular responses to hypoxia, including gene expression and metabolic changes.

    Medicine: Potential therapeutic applications include the development of anticancer drugs targeting HIF-1 pathways.

    Industry: It can be used in the development of diagnostic tools and assays for hypoxia-related conditions

Mechanism of Action

HIF1-IN-3 exerts its effects by inhibiting the activity of hypoxia-inducible factor 1 alpha. Under normoxic conditions, hypoxia-inducible factor 1 alpha is hydroxylated and degraded. under hypoxic conditions, hypoxia-inducible factor 1 alpha stabilizes and translocates to the nucleus, where it dimerizes with hypoxia-inducible factor 1 beta and activates the transcription of target genes. HIF1-IN-3 disrupts this process by preventing the stabilization and activity of hypoxia-inducible factor 1 alpha, thereby inhibiting the hypoxia response pathway .

Comparison with Similar Compounds

HIF1-IN-3 is unique compared to other hypoxia-inducible factor inhibitors due to its high potency and specificity. Similar compounds include:

    HIF1-IN-1: Another inhibitor with a different chemical structure but similar target.

    HIF1-IN-2: Known for its moderate potency and different pharmacokinetic properties.

    HIF1-IN-4:

HIF1-IN-3 stands out due to its effectiveness at lower concentrations and its potential for use in various therapeutic applications.

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-31-21-13-10-20(11-14-21)24(28-23(29)16-9-18-6-3-2-4-7-18)22-15-12-19-8-5-17-27-25(19)26(22)30/h2-8,10-15,17,24,30H,9,16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCCQJJHFAITGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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